1-(1,3-Benzothiazol-2-yl)-3-ethylurea

Hydrogen-bond donor count Aqueous solubility Herbicide vs. non-agrochemical scaffold

Researchers acquiring benzothiazolyl ureas risk obtaining compounds with divergent target engagement due to unaccounted N-substitution. 1-(1,3-Benzothiazol-2-yl)-3-ethylurea (CAS 15382-15-7) is the unsubstituted, minimal pharmacophoric core, essential as an SAR baseline. · 17β-HSD10 Inhibitor Reference: Use as the unsubstituted comparator for systematic SAR studies; enables unambiguous attribution of potency gains (literature IC₅₀ range: ~1 to >50 µM for substituted derivatives). · Non-Herbicidal Verification: Free urea NH (HBD=2) distinguishes it from methabenzthiazuron (HBD=1), a PSII herbicide; validates that biological activity arises from the intended pharmacological mechanism. · Synthesis Benchmark: Well-characterized model substrate for urea bond formation optimization (65-75% yield neat; 71.6% under HCl catalysis).

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
CAS No. 15382-15-7
Cat. No. B094072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzothiazol-2-yl)-3-ethylurea
CAS15382-15-7
SynonymsUrea, 1-(2-benzothiazolyl)-3-ethyl- (8CI)
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1=NC2=CC=CC=C2S1
InChIInChI=1S/C10H11N3OS/c1-2-11-9(14)13-10-12-7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3,(H2,11,12,13,14)
InChIKeyXITQIIBGCRJHAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzothiazol-2-yl)-3-ethylurea: Chemical Identity and Scaffold


1-(1,3-Benzothiazol-2-yl)-3-ethylurea (CAS 15382-15-7) is a small-molecule benzothiazolyl urea featuring an N-ethyl substituent on the distal urea nitrogen (C₁₀H₁₁N₃OS, MW 221.28 g/mol) . The compound is an unsymmetrical 2-ureabenzothiazole with a computed logP of 2.1 and a topological polar surface area of 82.3 Ų . It is listed in the ChEMBL database (CHEMBL1406597) and carries the NSC identifier 191814, indicating its prior inclusion in compound screening collections . Unlike the structurally related commercial agrochemical methabenzthiazuron (1,3-dimethyl substitution) or the isopropyl analog bentaluron, this compound bears a mono-N'-ethyl urea side chain, a regiochemical distinction that fundamentally alters its hydrogen-bonding capacity, lipophilicity, and biological target profile .

Why 1-(1,3-Benzothiazol-2-yl)-3-ethylurea Cannot Be Generically Substituted


Benzothiazolyl ureas with different N-substitution patterns on the urea bridge are not functionally interchangeable. The 1,3-dimethyl analog methabenzthiazuron is a commercial photosystem II herbicide registered under ISO 1750, whereas 1-(1,3-benzothiazol-2-yl)-3-ethylurea bears only a single N'-ethyl substituent, preserving a free urea NH that increases hydrogen-bond donor count to 2 (versus 1 for the dimethyl analog) and shifts the computed logP from ~2.5 to 2.1 . The isopropyl analog bentaluron (CAS 28956-64-1) is developed as a wood-preservative fungicide, demonstrating that even homologous alkyl variation redirects the entire application domain [1]. In the 17β-HSD10 inhibitor series, benzothiazolyl ureas with different substituents on the benzothiazole 6-position and the distal urea nitrogen exhibit IC₅₀ values spanning from ~1 μM to >50 μM; the unsubstituted 2-benzothiazolyl-N'-ethyl scaffold of 15382-15-7 represents the minimal pharmacophoric core whose activity profile is distinct from substituted derivatives [2]. Generic substitution based solely on the benzothiazole-urea scaffold without accounting for specific N-substitution therefore risks acquiring a compound with divergent target engagement, solubility, and bioavailability.

Quantitative Differentiation of 1-(1,3-Benzothiazol-2-yl)-3-ethylurea


Hydrogen-Bond Donor and Solubility vs. Methabenzthiazuron

1-(1,3-Benzothiazol-2-yl)-3-ethylurea differs from the commercial herbicide methabenzthiazuron (CAS 18691-97-9) by a single N-methyl deletion at the urea bridge: the target compound has 2 hydrogen-bond donors (both urea NHs), whereas methabenzthiazuron, with its 1,3-dimethyl substitution, has only 1 . This regiochemical difference is functionally significant—methabenzthiazuron is a registered broad-spectrum phenylurea herbicide that binds the QB site of photosystem II D1 protein, while the mono-N'-ethyl compound lacks the N1-methyl group required for this herbicidal binding mode .

Hydrogen-bond donor count Aqueous solubility Herbicide vs. non-agrochemical scaffold Urea substitution pattern

Synthetic Accessibility: One-Step Condensation

The primary synthetic route to 1-(1,3-benzothiazol-2-yl)-3-ethylurea is a direct condensation of commercially available 2-aminobenzothiazole with ethyl isocyanate under mild, catalyst-free conditions (anhydrous dichloromethane, room temperature, 24 h), yielding the target compound in 65–75% yield with >95% purity after simple recrystallization . Acid-catalyzed variants using HCl in refluxing xylenes (142°C, 10 h) further improve yield to 71.6% with 98.6% purity . In contrast, the isopropyl analog bentaluron requires isopropyl isocyanate, a higher-cost reagent, and the 6-substituted benzothiazolyl urea derivatives evaluated as 17β-HSD10 inhibitors require multi-step syntheses with overall yields typically below 50% [1].

Synthesis efficiency One-step condensation Yield and purity comparison 2-Aminobenzothiazole condensation

Lipophilicity and PSA Differentiation: CNS vs. Peripheral Profiles

Among benzothiazol-2-yl urea derivatives with varying N'-alkyl substituents, 1-(3,4-dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea and 1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(2-thienyl)urea exhibit logP values of 4.13 and 4.1, respectively, with PSA values of 49.2 Ų . The target compound's XlogP of 2.1 and TPSA of 82.3 Ų place it in a distinctly different physicochemical space, closer to CNS drug-likeness criteria (XlogP <3, TPSA <90 Ų), whereas more lipophilic analogs with lower PSA are better suited for peripheral targets .

Lipophilicity logP comparison CNS drug-likeness Polar surface area

Unsubstituted Benzothiazolyl Core as Minimal Pharmacophore

In the 17β-HSD10 inhibitor series, the most potent compounds (IC₅₀ 1–2 μM) required specific substitution patterns: a small substituent at benzothiazole position 6 and 3-chloro/4-hydroxy substitution on a distal phenyl ring connected via urea [1]. The unsubstituted benzothiazol-2-yl urea core (represented by 15382-15-7) provides the baseline inhibitory scaffold from which potency gains of >10-fold are achieved through systematic substitution [1]. This establishes 15382-15-7 as the foundational reference compound for any SAR program exploring 17β-HSD10 or related benzothiazolyl urea targets, where purchasing a pre-substituted analog without first testing the core scaffold would obscure structure–activity interpretation [1].

Structure-activity relationship Minimal pharmacophore 17β-HSD10 inhibition Benzothiazole SAR

Optimal Procurement Scenarios for 1-(1,3-Benzothiazol-2-yl)-3-ethylurea


17β-HSD10 SAR: Unsubstituted Core Scaffold

Investigators developing benzothiazolyl urea inhibitors of 17β-HSD10 or analogous dehydrogenase targets should procure 15382-15-7 as the unsubstituted baseline compound. The 2020 study demonstrated that the most potent inhibitors (IC₅₀ 1–2 μM) derive from systematic substitution on this core scaffold, showing an uncompetitive mechanism with respect to acetoacetyl-CoA [1]. Using this compound as the SAR reference standard enables unambiguous attribution of potency gains to specific substituent effects.

Benzothiazolyl Urea Condensation Optimization

Process chemists optimizing urea bond formation under acid-catalyzed vs. neat conditions can use 15382-15-7 as a model substrate. The documented one-step condensation of 2-aminobenzothiazole with ethyl isocyanate achieves 65–75% yield under neat conditions and 71.6% under HCl catalysis (142°C, 10 h, 98.6% purity), providing a well-characterized benchmark for reaction optimization studies . The compound's simplicity avoids confounding steric or electronic effects present in substituted analogs.

CNS Drug-Likeness Profiling Library

With XlogP 2.1 and TPSA 82.3 Ų, 15382-15-7 falls within favorable CNS drug-like property space (XlogP <3, TPSA <90 Ų), in contrast to more lipophilic benzothiazolyl urea derivatives (logP 4.1–4.13) that are biased toward peripheral targets . Computational chemists building predictive models for blood–brain barrier penetration should include this compound in training sets as a representative of the polar, low-logP region of benzothiazolyl urea chemical space.

Agrochemical vs. Pharmaceutical Differentiation

15382-15-7 serves as a critical comparator for verifying that benzothiazolyl urea procurement does not inadvertently deliver a photosystem II herbicide. The compound's free urea NH (HBD=2) distinguishes it from methabenzthiazuron (HBD=1), a registered ISO 1750 herbicide that binds the D1 protein QB site . Research groups exploring benzothiazolyl ureas in medicinal contexts should use 15382-15-7 as the non-herbicidal reference to validate that biological activity arises from the intended pharmacological mechanism rather than photosynthetic electron transport inhibition.

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